Zinc difluoromethanesulfinate
CAS No.: 1355729-38-2
Cat. No.: VC2839929
Molecular Formula: C2H2F4O4S2Zn
Molecular Weight: 295.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355729-38-2 |
|---|---|
| Molecular Formula | C2H2F4O4S2Zn |
| Molecular Weight | 295.5 g/mol |
| IUPAC Name | zinc;difluoromethanesulfinate |
| Standard InChI | InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |
| Standard InChI Key | UGEYAPVLXKEKMP-UHFFFAOYSA-L |
| SMILES | C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] |
| Canonical SMILES | C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] |
Introduction
Zinc difluoromethanesulfinate is a versatile chemical compound used extensively in organic synthesis, particularly in the development of fluorinated compounds. Its chemical formula is Zn(SO₂CF₂H)₂, and it plays a crucial role in introducing fluorine into organic molecules, enhancing their biological activity and stability. This compound is essential in pharmaceutical and agrochemical industries due to its ability to facilitate the synthesis of complex molecules.
Organic Synthesis and Fluorination Reactions
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Organic Synthesis: Zinc difluoromethanesulfinate serves as a key reagent in organic chemistry, facilitating the synthesis of various fluorinated compounds. These compounds are highly valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
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Fluorination Reactions: It is particularly effective in introducing fluorine into organic molecules, which is crucial in drug development. Fluorination can significantly alter the properties of a compound, making it more suitable for therapeutic applications .
Material Science and Catalysis
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Material Science: In the production of advanced materials, zinc difluoromethanesulfinate is used to modify polymer properties. This enhances their performance in coatings and adhesives, contributing to the development of more durable and efficient materials .
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Catalysis: This compound acts as a catalyst in certain reactions, increasing efficiency and yield. This is beneficial for industries looking to optimize production processes and reduce costs .
Environmental Applications
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Environmental Applications: Zinc difluoromethanesulfinate is explored for its potential in developing eco-friendly alternatives in chemical processes. This contributes to sustainability efforts in various industries by reducing the environmental impact of chemical synthesis .
Research Findings and Developments
Recent research has highlighted the effectiveness of zinc difluoromethanesulfinate in direct difluoromethylation reactions. This process is crucial for the enantioselective construction of gem-difluorinated carbonyl moieties, which are important in pharmaceutical chemistry .
Moreover, zinc sulfinate salts, including zinc difluoromethanesulfinate, have been shown to be superior to sodium-derived analogs in radical additions to heterocycles. This is due to their enhanced reactivity and ability to tolerate sensitive functional groups, making them valuable in medicinal chemistry .
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